Cas no 1188282-00-9 (4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-)
1188282-00-9 structure
Product Name:4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-
CAS No:1188282-00-9
MF:C20H34O4
MW:338.481566905975
CID:97699
PubChem ID:44606935
Update Time:2025-04-18
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Chemical and Physical Properties
Names and Identifiers
-
- 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-
- 9-Hydroxydarutigenol
- (3α,5β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,9,15,16-tetrol
- 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,...
- 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8
- 21'-oxo-vobtusine
- [ "" ]
- (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol
- FS-10204
- (2R,4aR,4bS,7S,10aR)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol
- 1188282-00-9
- 9-Hydroxydarutigel
- DTXSID101103177
- AKOS032961638
- (2S,4aS,4bR,7R,8aR)-2-((1R)-1,2-Dihydroxyethyl)-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol
-
- Inchi: 1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3/t14-,15-,16+,18+,19-,20+/m1/s1
- InChI Key: PHRLIXFEBORQQV-OWJTWYAJSA-N
- SMILES: O[C@@]12CC[C@](C)([C@H](CO)O)C=C1CC[C@@H]1C(C)(C)[C@@H](CC[C@]12C)O
Computed Properties
- Exact Mass: 338.24600
- Monoisotopic Mass: 338.24570956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 542
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 80.9Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.2±0.1 g/cm3
- Boiling Point: 508.2±50.0 °C at 760 mmHg
- Flash Point: 229.0±24.7 °C
- PSA: 80.92000
- LogP: 2.39440
- Vapor Pressure: 0.0±3.0 mmHg at 25°C
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H57230-5mg |
(3α,5β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,9,15,16-tetrol |
1188282-00-9 | ,HPLC≥96.0% | 5mg |
¥5600.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5572-5 mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 5mg |
¥5365.00 | 2022-04-26 | ||
| Cooke Chemical | M3109435-5mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 96% | 5mg |
RMB 2660.00 | 2025-02-21 | |
| TargetMol Chemicals | TN5572-5 mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN5572-1 mL * 10 mM (in DMSO) |
9β-Hydroxydarutigenol |
1188282-00-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| TargetMol Chemicals | TN5572-5mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 5mg |
¥ 3940 | 2024-07-20 | ||
| A2B Chem LLC | AE17454-1mg |
9-Hydroxydarutigel |
1188282-00-9 | 96 | 1mg |
$699.00 | 2024-04-20 | |
| A2B Chem LLC | AE17454-5mg |
9-Hydroxydarutigel |
1188282-00-9 | 96.0% | 5mg |
$702.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5572-1 ml * 10 mm |
9β-Hydroxydarutigenol |
1188282-00-9 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 |
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
1188282-00-9 (4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-) Related Products
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